molecular formula C10H12BrNO2 B7895287 Methyl 2-amino-3-(3-bromophenyl)propanoate

Methyl 2-amino-3-(3-bromophenyl)propanoate

Cat. No.: B7895287
M. Wt: 258.11 g/mol
InChI Key: YITVYXPXJPUFPP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-bromophenyl)propanoate is an α-amino ester derivative characterized by a 3-bromophenyl substituent on the propanoate backbone. This compound is structurally analogous to phenylalanine derivatives, with the bromine atom at the meta position of the aromatic ring influencing its electronic and steric properties. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and heterocyclic compounds .

Key identifiers include:

  • CAS No.: 875782-96-0
  • Molecular Formula: C₁₀H₁₂BrNO₂
  • Molecular Weight: 258.12 g/mol (calculated)
  • Purity: ≥95% (typically stabilized with additives like TBC) .

Its synthesis often involves esterification of the corresponding amino acid or cyclization reactions under acidic conditions (e.g., polyphosphoric acid, PPA) .

Properties

IUPAC Name

methyl 2-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVYXPXJPUFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-bromophenyl)propanoate typically involves the bromination of phenylalanine derivatives. One common method is the bromination of methyl 2-amino-3-phenylpropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-bromophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-amino-3-(3-bromophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-bromophenyl)propanoate involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-bromophenyl)propanoate (Compound 90)

  • Structure : Ethyl ester with a 4-bromophenyl group.
  • Molecular Formula: C₁₁H₁₄BrNO₂.
  • Key Differences :
    • Substituent Position : Bromine at the para position enhances steric bulk compared to the meta isomer.
    • Ester Group : Ethyl ester increases lipophilicity (higher logP) relative to methyl esters.
  • Synthesis : Prepared via esterification of 4-bromo-substituted phenylalanine derivatives .

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

  • Structure : Methyl ester with a 4-fluorophenyl group.
  • Molecular Formula: C₁₀H₁₃ClFNO₂.
  • Molecular Weight : 233.67 g/mol.
  • Key Differences :
    • Halogen Type : Fluorine’s electronegativity alters electronic properties, reducing reactivity in SNAr reactions compared to bromine.
    • Solubility : Hydrochloride salt improves aqueous solubility (e.g., miscible in alcohols and ethers) .

Ester Group and Side-Chain Variations

Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate

  • Structure : Ethyl ester with a 3-bromobenzyl side chain and N-methylation.
  • Molecular Formula: C₁₃H₁₈BrNO₂.
  • Molecular Weight : 300.19 g/mol.
  • Amino Group Modification: N-methylation decreases hydrogen-bonding capacity, affecting receptor binding .

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

  • Structure : Methyl ester with a 4-vinylphenyl group.
  • Molecular Formula: C₁₂H₁₅NO₂.
  • Key Differences :
    • Functional Group : Vinyl group enables polymerization or click chemistry modifications, unlike bromine.
    • Applications : Used in polymer-supported peptide synthesis .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) logP (Predicted) Boiling Point (°C) Solubility Profile
Methyl 2-amino-3-(3-bromo) 258.12 2.1 ~200 (dec.) Soluble in DMSO, ethanol
Ethyl 2-amino-3-(4-bromo) 272.13 2.8 ~210 (dec.) Soluble in chloroform, ether
Methyl 2-amino-3-(4-fluoro) 233.67 1.7 ~180 (dec.) Water (HCl salt), methanol

Reactivity Trends :

  • Bromine at meta or para positions directs electrophilic substitution reactions differently (e.g., meta bromine deactivates the ring less than para) .
  • Methyl esters hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .

Biological Activity

Methyl 2-amino-3-(3-bromophenyl)propanoate, a chiral compound with the molecular formula C10H12BrNO2 and a molecular weight of approximately 258.11 g/mol, exhibits significant biological activity due to its unique structural features. This compound is characterized by an amino group, a bromophenyl moiety, and a methyl ester group, which facilitate diverse interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, modulating their activity.
  • Hydrophobic Interactions : The bromophenyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation, making it a valuable candidate for pharmacological studies.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to amino acid derivatives suggests potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which can be crucial in developing treatments for diseases where enzyme regulation is necessary. For instance, its interaction with certain enzymes has been shown to alter their activity significantly .

Receptor Binding

The compound has also been studied for its ability to bind to various receptors. This binding can influence signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. For example, derivatives have shown significant growth inhibition in human leukemia cells, with GI50 values in the nanomolar range .
  • Neurological Studies : The compound is being investigated for its potential role in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-amino-3-(2-bromophenyl)propanoateBromine at position 2Different reactivity due to bromine positioning
Methyl 2-amino-3-(4-bromophenyl)propanoateBromine at position 4Variation in chemical properties and interactions
Methyl 3-amino-3-(3-bromophenyl)propanoateAmino group at position 3Distinct reactivity profile compared to methyl 2-amino

The specific positioning of the bromine atom in this compound significantly influences its reactivity and potential applications in both chemical synthesis and biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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